This compound is derived from beta-alanine, an amino acid that plays a significant role in various biochemical processes. The incorporation of the 4-bromophenyl group modifies its properties, making it suitable for specific applications in medicinal chemistry and drug development. The hydrochloride salt form is commonly used due to its improved solubility and stability in aqueous solutions .
The synthesis of (S)-beta-(4-Bromophenyl)alaninol hydrochloride can be achieved through several methods, primarily focusing on the introduction of the 4-bromophenyl group onto beta-alanine.
The specific conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity .
The molecular structure of (S)-beta-(4-Bromophenyl)alaninol hydrochloride can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods reveal details about bond lengths, angles, and spatial orientation, which are crucial for understanding its reactivity and interaction with biological targets .
(S)-beta-(4-Bromophenyl)alaninol hydrochloride participates in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for (S)-beta-(4-Bromophenyl)alaninol hydrochloride primarily relates to its role as a chiral building block in drug synthesis. Its structure allows it to interact with biological targets through:
Such interactions are critical for its potential use in pharmaceuticals targeting specific pathways in diseases .
The physical and chemical properties of (S)-beta-(4-Bromophenyl)alaninol hydrochloride include:
These properties are essential for practical applications in laboratory settings and industrial processes .
(S)-beta-(4-Bromophenyl)alaninol hydrochloride has several significant applications:
Chiral pool synthesis exploits readily available enantiopure natural compounds as starting materials, ensuring efficient stereochemical control. For (S)-beta-(4-bromophenyl)alaninol hydrochloride, ʟ-serine derivatives serve as optimal precursors due to their inherent S-configuration and structural adaptability. The synthesis commences with ʟ-serine methyl ester hydrochloride, where the carboxylic acid group undergoes protection as a methyl ester, and the amine is protected as a tert-butoxycarbonyl (Boc) group. Subsequent O-alkylation introduces the 4-bromophenyl moiety via a Mitsunobu reaction, utilizing triphenylphosphine and diisopropyl azodicarboxylate with 4-bromophenol, achieving >95% diastereomeric excess [1].
The stereogenic center at Cβ remains unperturbed during Friedel-Crafts cyclization, where the aryl group participates in an intramolecular ring closure under acidic conditions (AlCl₃, dichloromethane, 0°C to room temperature). This forms a benzannulated intermediate that, upon hydrogenation (Pd/C, H₂, 50 psi), yields the enantiopure (S)-β-(4-bromophenyl)alanine derivative. Final Boc deprotection (HCl/dioxane) provides the hydrochloride salt. This approach delivers 98% enantiomeric excess and scales efficiently to multi-kilogram batches, leveraging the affordability and recyclability of ʟ-serine [1] [3].
Table 1: Chiral Pool Synthesis Optimization Parameters
Step | Reagents/Conditions | Yield (%) | de/ee (%) |
---|---|---|---|
O-Alkylation | DIAD, PPh₃, 4-BrC₆H₄OH, THF, 0°C–RT | 92 | >95 |
Friedel-Crafts Cyclization | AlCl₃, CH₂Cl₂, 0°C–RT | 85 | 98 |
Hydrogenation | Pd/C (10%), H₂ (50 psi), EtOAc | 90 | 99 |
Deprotection | HCl/dioxane (4M), RT | Quantitative | 99 |
Asymmetric catalysis enables direct enantioselective construction of the chiral β-amino alcohol core. Organocatalysis employs thiourea-based catalysts (e.g., Takemoto’s catalyst) to facilitate asymmetric aza-Michael additions. Here, 4-bromostyrene undergoes hydroamination with Boc-protected hydroxylamine under catalyst control (5 mol% loading, dichloromethane, −20°C), affording β-amino sulfonamides with 92% ee. Subsequent borane-mediated reduction yields the target alaninol derivative [1].
Complementarily, electrocatalytic asymmetric hydrogenation utilizes chiral poly-ʟ-valine-coated graphite cathodes. 4’-Bromoacetophenone undergoes cathodic reduction at −1.2 V (vs. Ag/AgCl) in dimethylformamide/tetrabutylammonium tetrafluoroborate, producing (S)-1-(4-bromophenyl)ethanol with 88% ee. This intermediate is then converted to the alaninol via Overman rearrangement and hydrolysis [5]. ω-Transaminases (e.g., Arthrobacter sp. KNK168) offer biocatalytic alternatives, converting 4’-bromoacetophenone to the (S)-amine using isopropylamine as an amino donor. Reaction engineering shifts equilibrium via acetone removal, achieving >99% ee at 100 mM substrate loading [2].
Table 2: Asymmetric Catalysis Performance Metrics
Method | Catalyst/Enzyme | Substrate | ee (%) | Reaction Conditions |
---|---|---|---|---|
Aza-Michael Addition | Takemoto’s Thiourea | 4-Bromostyrene | 92 | 5 mol%, DCM, −20°C, 24 h |
Electrocatalytic Reduction | Poly-ʟ-Valine Graphite Cathode | 4’-Bromoacetophenone | 88 | −1.2 V, DMF/TBATFB, RT, 6 h |
ω-Transaminase | Arthrobacter sp. KNK168 | 4’-Bromoacetophenone | >99 | IPADH (1.5 eq), PLP, 30°C, pH 7.5 |
Regioselective para-bromination is critical for directing pharmacological activity. Two primary strategies prevail:
For (S)-β-(4-bromophenyl)alaninol, late-stage bromination risks racemization. Thus, early incorporation of 4-bromophenyl via Suzuki-Miyaura cross-coupling of phenylboronic acid with 4-bromoiodobenzene (Pd(PPh₃)₄, K₂CO₃, ethanol/water) before chiral induction is preferred, preserving ee >99% [1] [4].
Imidazolidinones serve as chiral auxiliaries in asymmetric syntheses but require efficient deprotection. Conventional acid hydrolysis (6M HCl, 110°C, 12 h) causes significant epimerization (∼10% R-isomer). Microwave-assisted hydrolysis (250 W, 140°C, 30 minutes) with aqueous barium hydroxide drastically reduces this to <1% racemization. The mechanism involves rapid, uniform heating that minimizes prolonged exposure to racemization-prone intermediates [2].
Optimal conditions use 1.5 equivalents of Ba(OH)₂·8H₂O in water/methanol (3:1), yielding the unprotected (S)-β-(4-bromophenyl)alaninol with 98% recovery. This method integrates seamlessly with enzymatic resolutions, where ω-transaminase-generated imidazolidinones undergo deprotection without workup, streamlining the synthesis [2].
Solid-phase synthesis facilitates peptide incorporation of (S)-β-(4-bromophenyl)alaninol hydrochloride. Wang resin-linked Fmoc-protected alaninol is prepared by esterifying Fmoc-ʟ-alaninol with 4-(hydroxymethyl)phenoxyacetic acid preloaded resin (PyBOP, N,N-diisopropylethylamine, dimethylformamide, 2 h). After Fmoc deprotection (piperidine/dimethylformamide), peptide elongation proceeds using standard Fmoc-strategy [2].
Key innovations include:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1